Oligomycin A

Descripción general

Descripción

La oligomicina A es un antibiótico macrólido producido por la bacteria Streptomyces diastatochromogenes. Es conocida por sus potentes efectos inhibitorios sobre la ATP sintasa mitocondrial, una enzima crucial para la producción de energía celular. La oligomicina A se utiliza principalmente en la investigación bioquímica para estudiar la función mitocondrial y el metabolismo energético .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La oligomicina A se obtiene típicamente a través de procesos de fermentación que involucran especies de Streptomyces. El caldo de fermentación se extrae con solventes orgánicos, y el extracto crudo se purifica mediante técnicas cromatográficas . Se han explorado modificaciones químicas de la oligomicina A para mejorar su actividad biológica y selectividad. Por ejemplo, las reacciones con hidroxilamina y 1-aminopiridina han producido varios derivados .

Métodos de producción industrial: La producción industrial de oligomicina A implica optimizar las condiciones de fermentación para maximizar el rendimiento. Factores como la composición de nutrientes, el pH, la temperatura y la aireación se controlan cuidadosamente. El producto de la fermentación se somete luego a procesos de extracción y purificación para obtener oligomicina A de alta pureza .

Análisis De Reacciones Químicas

Chemical Modification of Oligomycin A

-

Reaction with Hydroxylamine: this compound reacts with hydroxylamine to produce a six-membered nitrone annelated with the antibiotic at positions 3, 4, 5, 6, and 7 .

-

Reaction with 1-aminopyridinium iodide: Reacting this compound with 1-aminopyridinium iodide in pyridine results in pyrazolo[1,5-a]pyridine conjugated with the antibiotic at positions 2 and 3. This involves addition to the C(2)-C(3) double bond followed by oxidation .

Retroaldol Degradation

This compound undergoes retroaldol degradation in alkaline conditions, particularly affecting β-hydroxy ketone fragments in the C7–C13 region of the molecule .

-

Mild Conditions: Under mild conditions using K2CO3 and n-Bu4NHSO4 in CHCl3, this compound experiences retroaldol fragmentation at the 8,9 bond without hydrolysis of the lactone bond .

-

Various Alkaline Conditions: In the presence of NaOH, retroaldol fragmentation occurs at the 12,13 bond, followed by hydrolysis of the lactone bond, leading to the formation of aldehyde products . Double retroaldol degradation can also occur, detaching the C9–C12 fragment and leading to further transformations of the resulting intermediate aldehydes .

Binding and Interaction

This compound binds to the c10 ring of ATP synthase, interacting with two neighboring molecules and inhibiting ATP synthesis .

-

Binding Site: The oligomycin-binding site involves amino acid residues that are highly conserved between human and yeast but differ significantly from those in bacterial homologs, which explains the differential sensitivity to oligomycin .

-

Interactions: Oligomycin interacts with ATP synthase through a hydrogen bond (H-bond) between the carboxyl side chain of Glu59 and oligomycin, mediated by a water molecule. Additional contacts are primarily hydrophobic, involving van der Waals interactions . The hydrophobic face of oligomycin covers the hydrophobic face of subunit-c, while the hydrophilic face is exposed to the solvent .

Impact of Chemical Modification on Biological Activity

Modifying the 33-hydroxyl group of this compound into a carbonyl group alters the Coulomb contribution in binding energy. While antimicrobial properties of 33-dehydrothis compound are similar or weaker than this compound, the modified compound shows increased activity against the leukemia cell line K562 and decreased cytotoxicity against nonmalignant human fibroblasts .

Aplicaciones Científicas De Investigación

Oligomycin A is an inhibitor of ATP synthase, a vital enzyme in the mitochondria, and has various applications in scientific research, particularly in cancer research, microbiology, and eukaryotic cell culture .

Scientific Research Applications

This compound is a valuable tool for studying ATP-linked respiration and maximal capacity respiration in astrocytes and is used at 1 µM for mouse embryonic fibroblasts (MEFs) and 2 µM for astrocytes . It can measure oxygen consumption in commercial kits like the Mito Stress Test kit (Agilent), where serial injections of the compound help quantify parameters of mitochondrial respiration and identify mitochondrial dysfunction . Moreover, this compound can measure oxygen consumption rate and extracellular acidification rates in breast cancer cell lines, enhancing the understanding of molecular pathways contributing to breast cancer progression .

Cancer Research

Mitochondria's role as regulators in apoptosis makes them a target for cancer research . this compound can bypass doxorubicin resistance and block P-glycoprotein activity. P-glycoprotein causes multidrug resistance by expelling anticancer drugs to the extracellular environment using ATP, and this compound has been shown to trigger apoptosis in drug-resistant HepG2 cells . It has also been employed to study the mechanistic aspects of ATP formation in tumor cell biology and apoptosis . Furthermore, research indicates that 33-dehydrothis compound, an analog of this compound, has increased activity against the leukemia cell line K562 and is less cytotoxic to nonmalignant human fibroblasts compared to this compound .

Research has shown that this compound and antimycin A may induce migration and invasion of lung cancer cells by inducing EMT via the upregulation of p‐AKT .

Microbiology Applications

Mutations in yeast have demonstrated resistance to Oligomycin, making it useful in studying resistance mechanisms . this compound is also active against fungi .

Eukaryotic Cell Culture

Oligomycin is applied in eukaryotic cell cultures to study ATP-linked respiration . It serves as a tool to demonstrate ‘proton leak’, which is the depletion of Δp in the presence of the ATP synthase inhibitor, and is a useful tool in cytochemistry . It is also used to study the effects of ATP depletion .

Sperm Motility Research

This compound inhibits the F0 component of mitochondrial ATP synthase, which induces the immediate immobilization of boar spermatozoa . It also inhibits the ability of spermatozoa to achieve feasible in vitro capacitation (IVC), without changing the rhythm of O2 consumption, intracellular ATP levels, or mitochondrial membrane potential (MMP) . this compound also inhibits progesterone-induced IVAE, along with concomitant peaks of O2 consumption and ATP levels .

Pharmacological Properties

Oligomycin-A is one of the most potent nitrones . Studies also explore the pharmacological properties of compounds like braylin and osthole, revealing anti-inflammatory, antinociceptive, immunomodulatory, neuroprotective, osteogenic, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities . Fesoterodine's pharmacological properties, including its affinity for M2 and M3 muscarinic receptors, poor penetration of the blood-brain barrier, and extended-release formulation, contribute to its clinical benefits in treating overactive bladder .

Data Table

Mecanismo De Acción

La oligomicina A ejerce sus efectos inhibiendo el canal de protones de la ATP sintasa (subunidad F_O), que es esencial para la fosforilación oxidativa. Al bloquear este canal, la oligomicina A evita la síntesis de ATP a partir de ADP y fosfato inorgánico, lo que lleva a una reducción significativa en la producción de energía celular . La inhibición de la síntesis de ATP también reduce el flujo de electrones a través de la cadena de transporte de electrones, aunque persiste algún flujo de electrones debido a la fuga de protones o al desacoplamiento mitocondrial .

Compuestos similares:

Oligomicina B y C: Estos son estructuralmente similares a la oligomicina A y también inhiben la ATP sintasa.

Rutamicina: Otro antibiótico macrólido con efectos inhibitorios similares sobre la ATP sintasa.

Unicidad de la oligomicina A: La oligomicina A es única debido a su alta especificidad para la subunidad F_O de la ATP sintasa y sus potentes efectos inhibitorios. Su estructura permite una fuerte unión a la enzima, lo que la convierte en una herramienta valiosa en la investigación bioenergética .

Comparación Con Compuestos Similares

Oligomycin B and C: These are structurally similar to oligomycin A and also inhibit ATP synthase.

Rutamycin: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.

Uniqueness of this compound: this compound is unique due to its high specificity for the F_O subunit of ATP synthase and its potent inhibitory effects. Its structure allows for strong binding to the enzyme, making it a valuable tool in bioenergetics research .

Actividad Biológica

Oligomycin A is a potent inhibitor of mitochondrial ATP synthase, primarily affecting oxidative phosphorylation (OXPHOS) and cellular energy metabolism. This compound has garnered significant attention due to its diverse biological activities, particularly in cancer research, antimicrobial properties, and effects on cellular apoptosis pathways.

This compound specifically inhibits the F0 component of ATP synthase, leading to a blockade in ATP production through oxidative phosphorylation. This inhibition results in a rapid decrease in mitochondrial ATP levels, triggering various adaptive responses in cells.

Key Mechanisms:

- Inhibition of OXPHOS : this compound completely inhibits OXPHOS activity within one hour at concentrations as low as 100 ng/ml .

- Glycolytic Compensation : Following OXPHOS inhibition, cells often increase glycolytic activity to compensate for the loss of ATP production. Studies have shown that cancer cells can adapt by enhancing glycolysis, maintaining ATP levels despite the initial drop caused by this compound .

- AMPK Activation : The activation of AMP-activated protein kinase (AMPK) occurs transiently in response to this compound, which helps regulate cellular energy homeostasis during metabolic stress .

1. Cancer Cell Adaptation

Research indicates that this compound induces specific adaptations in cancer cells. For instance:

- In LKB1 wild type cells, oligomycin treatment leads to a transient drop in ATP levels (5–8%) but allows for sustained glycolysis that restores ATP levels .

- In contrast, LKB1-null cells do not activate AMPK but still show similar metabolic adaptations, suggesting alternative regulatory mechanisms at play .

2. Antimicrobial Properties

This compound exhibits notable antimicrobial activity:

- It has been tested against various strains of bacteria and fungi, including Candida spp. and Streptomyces fradiae. Its effectiveness is highlighted by its potency against fluconazole-resistant strains of C. albicans and its comparative strength against other derivatives like 33-dehydrothis compound .

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for this compound against selected microbial strains:

| Microbial Strain | MIC (µg/ml) | Comparison with 33-dehydrothis compound |

|---|---|---|

| Candida albicans | 0.5 | Approximately equal |

| Streptomyces fradiae | 0.25 | Twice as potent than derivative |

| Aspergillus niger | 0.75 | Notable antifungal activity |

3. Induction of Apoptosis

This compound has been shown to induce apoptosis in various cell types:

- It triggers an apoptosis-to-pyroptosis switch in certain cancer cells, leading to cell death via different pathways depending on the cellular context . The compound's ability to induce oxidative stress contributes significantly to its pro-apoptotic effects.

Case Studies and Research Findings

Several studies have explored the implications of this compound on different cell types and conditions:

- Sperm Motility : Research demonstrated that this compound significantly impairs boar sperm motility and capacitation without altering mitochondrial membrane potential or oxygen consumption levels .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that this compound not only inhibits growth but also alters metabolic pathways significantly, suggesting potential therapeutic applications in oncology .

Propiedades

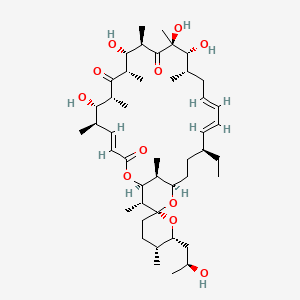

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-AWJDAWNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-13-5 | |

| Record name | Oligomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oligomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oligomycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIGOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.